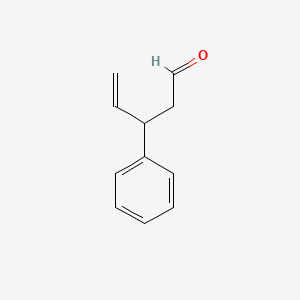
Inulinase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inulinase is an enzyme that belongs to the hydrolase class, specifically glycosylases, which hydrolyze glycosidic bonds. It catalyzes the hydrolysis of inulin, a polysaccharide composed of fructose units, into fructose and fructooligosaccharides. This compound is widely used in the food industry for the production of high-fructose syrups and inulooligosaccharides, which are low-calorie sweeteners and prebiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inulinase can be produced through microbial fermentation using various microorganisms such as fungi, bacteria, and yeasts. The production process involves the cultivation of these microorganisms in a suitable medium containing inulin as the substrate. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize enzyme yield .
Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation or submerged fermentation. Solid-state fermentation uses solid substrates like wheat bran, soy bran, and oat bran, while submerged fermentation uses liquid media. The enzyme is then extracted, purified, and concentrated for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Inulinase primarily catalyzes the hydrolysis of inulin into fructose and fructooligosaccharides. This reaction involves the cleavage of β-2,1-glycosidic bonds in inulin .
Common Reagents and Conditions: The hydrolysis reaction requires water and is typically carried out at an optimum temperature range of 40-80 degrees Celsius and a pH range of 4.0-6.0. The reaction can be enhanced by using recombinant inulinases, which offer higher activity and stability .
Major Products: The major products of inulin hydrolysis by this compound are fructose and fructooligosaccharides. These products are widely used in the food industry as sweeteners and prebiotics .
Wissenschaftliche Forschungsanwendungen
Inulinase has a wide range of applications in scientific research and industry:
Food Industry: Used for the production of high-fructose syrups and inulooligosaccharides, which are used as sweeteners and prebiotics.
Biofuel Production: this compound is used in the production of bioethanol from inulin-containing biomass.
Pharmaceutical Industry: this compound-derived fructooligosaccharides are used as prebiotics to promote gut health and treat bowel diseases.
Biotechnology: this compound is used in the production of single-cell oil and single-cell protein from inulin.
Wirkmechanismus
Inulinase catalyzes the hydrolysis of inulin by breaking the β-2,1-glycosidic bonds between fructose units. This reaction occurs with the assistance of water and results in the formation of fructose and fructooligosaccharides. The enzyme’s active site binds to the inulin substrate, facilitating the cleavage of the glycosidic bond .
Vergleich Mit ähnlichen Verbindungen
Inulinase is unique in its ability to specifically hydrolyze inulin into fructose and fructooligosaccharides. Similar enzymes include:
Invertase: Hydrolyzes sucrose into glucose and fructose.
Amylase: Hydrolyzes starch into maltose and glucose.
Cellulase: Hydrolyzes cellulose into glucose.
This compound stands out due to its specificity for inulin and its applications in producing high-fructose syrups and prebiotics .
Eigenschaften
CAS-Nummer |
9025-67-6 |
|---|---|
Molekularformel |
C51H69FeN6O9 |
Molekulargewicht |
966.0 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-7-hydroxy-2,4-dimethyl-7-(oxidoamino)hepta-3,5-dien-1-one;iron(3+) |
InChI |
InChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3 |
InChI-Schlüssel |
QHDCXTJBKHLQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
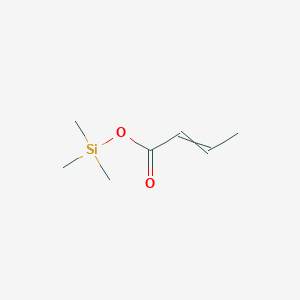
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
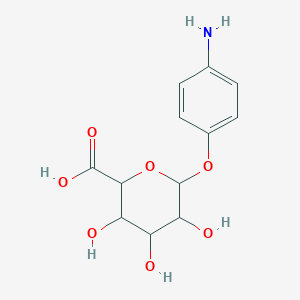
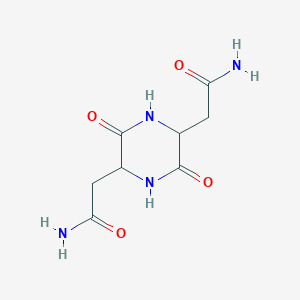


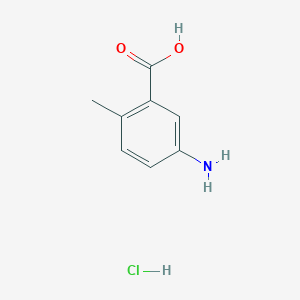
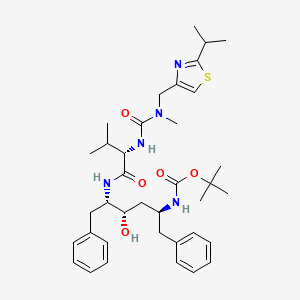
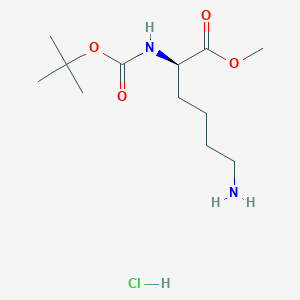
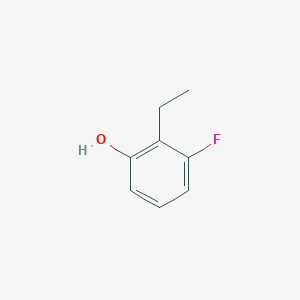
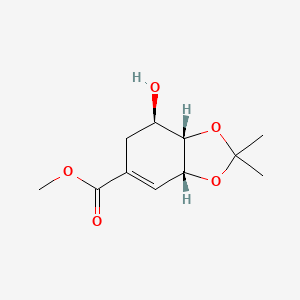
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
